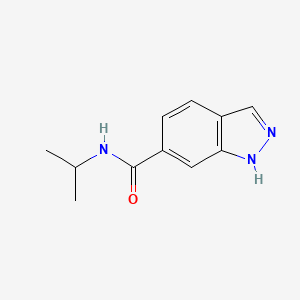

N-(propan-2-yl)-1H-indazole-6-carboxamide

Description

Properties

IUPAC Name |

N-propan-2-yl-1H-indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7(2)13-11(15)8-3-4-9-6-12-14-10(9)5-8/h3-7H,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVGCPXGKXAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Diazotization and Cyclization Method

- Starting from isatin, hydrolysis with aqueous sodium hydroxide yields an intermediate.

- Conversion to a diazonium salt followed by reduction forms an aryl hydrazine intermediate.

- Acidic cyclization produces the indazole-3-carboxylic acid.

- This method suffers from low overall yields (25-43%) and safety concerns due to the explosive nature of diazonium salts, making it unsuitable for scale-up.

Multi-step Condensation and Cyclization Method

- Reaction of chloral hydrate with phenylhydrazine derivatives forms hydrazone intermediates.

- Treatment with strong acids (e.g., concentrated sulfuric acid) and heating leads to cyclization and formation of indazole carboxylic acid.

- This method involves multiple isolations and uses harsh acidic conditions, which complicate scale-up and reduce efficiency.

Novel Scalable Method (Preferred)

- Reaction of phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.

- Subsequent reaction with oxalyl chloride and aluminum chloride to form key intermediates.

- Final aqueous acidic workup yields indazole-3-carboxylic acid in higher yields and with safer conditions suitable for scale-up.

Amide Bond Formation: Coupling with Isopropylamine

The key step to obtain this compound is the coupling of the indazole carboxylic acid with isopropylamine. Typical conditions include:

- Use of carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency.

- Catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate the coupling reaction.

- Temperature control (0–25°C) to minimize side reactions and improve yield.

- Purification by column chromatography to achieve high purity (>95%).

Comparative Data on Synthetic Conditions and Yields

Research Findings and Notes on Reaction Optimization

- Solvent Choice: Polar aprotic solvents such as DMF improve intermediate solubility and coupling efficiency.

- Temperature Control: Conducting amide coupling at lower temperatures (0–25°C) reduces side-product formation and improves yields.

- Coupling Agents: EDCI is preferred over DCC due to easier by-product removal (urea by-products are water-soluble).

- Catalysts: DMAP catalysis enhances reaction rates and yields.

- Purification: Column chromatography using ethyl acetate/hexane gradients yields the product with >95% purity, critical for downstream applications.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of indazole-6-carboxylic acid | Phenylhydrazine + benzaldehyde, oxalyl chloride, AlCl3, acidic aqueous workup | Key intermediate, scalable method |

| 2 | Amide coupling with isopropylamine | EDCI or DCC, DMF or DCM, DMAP catalyst, 0–25°C | High yield and purity of target amide |

| 3 | Purification | Column chromatography (ethyl acetate/hexane) | >95% purity product |

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(propan-2-yl)-1H-indazole-6-carboxamide has been identified as a promising candidate for the development of therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

- Inhibition of IKK2: Research indicates that indazole carboxamides, including this compound, can inhibit IκB kinase 2 (IKK2), which is implicated in various inflammatory and autoimmune disorders. This inhibition suggests potential applications in treating conditions such as rheumatoid arthritis and cancer .

- Synthetic Cannabinoids: The compound is structurally similar to synthetic cannabinoids, which are often designed to mimic the effects of THC (tetrahydrocannabinol). Studies have shown that derivatives of indazole carboxamides exhibit significant binding affinity for cannabinoid receptors, indicating their potential use in pain management and neuroprotection .

Forensic Science

Detection in Biological Samples:

this compound has been detected in various forensic contexts, particularly in toxicology reports related to synthetic cannabinoid use.

- Analytical Methods: Advanced techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HR/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the identification and quantification of this compound in biological samples. These methods have been validated for sensitivity and specificity, making them essential tools in forensic toxicology .

Pharmacology

Research on Pharmacological Effects:

The pharmacological profile of this compound is under investigation to understand its effects on the central nervous system.

- Cannabinoid Receptor Interaction: Studies suggest that compounds like this compound can activate cannabinoid receptors, leading to psychoactive effects similar to those produced by natural cannabinoids. This property has implications for developing new analgesics or treatments for anxiety and depression .

Case Studies

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The isopropyl group in this compound enhances lipophilicity (logP = 1.8) compared to the polar carboxylic acid derivative (logP = -0.5). This influences membrane permeability and bioavailability.

- The carboxamide group at C6 likely contributes to hydrogen bonding with kinase active sites, as inferred from crystallographic studies using SHELX .

Functional Group Diversity :

- Nitrile-containing derivatives (e.g., 1H-indazole-4-carbonitrile) exhibit higher logP values but lack the hydrogen-bonding capacity of carboxamides, correlating with their reported antiviral rather than kinase-inhibitory activity .

Methodological Considerations in Structural Analysis

The structural data underpinning these comparisons are typically derived from X-ray crystallography. For instance:

- SHELX : Widely used for refining small-molecule structures, enabling precise determination of bond angles and torsional parameters critical for understanding substituent effects.

- CCP4 : Employed in macromolecular crystallography, particularly for analyzing protein-ligand interactions involving indazole derivatives.

Biological Activity

N-(propan-2-yl)-1H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes an isopropyl group attached to the indazole core. It serves as a versatile building block in organic synthesis and has been investigated for various biological applications, including enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact targets can vary based on the application context, but ongoing research aims to elucidate these interactions further.

1. Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit antitumor properties. A study highlighted that related indazole compounds demonstrated significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays have shown promising results regarding its potency against various CDK targets .

3. Neuropharmacological Effects

Preliminary investigations suggest that this compound may also influence neuropharmacological pathways, potentially impacting neurotransmitter systems and offering insights into treatments for neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a recent study evaluating various indazole derivatives for their anticancer activity, this compound was included among tested compounds. The results indicated significant cytotoxic effects against human carcinoma cell lines, with IC50 values suggesting effective concentration levels for therapeutic applications .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions of 2-azidobenzaldehydes with amines under reductive conditions. Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.